molecular formula C24H21N3O4S B2667242 Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-61-0

Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2667242
M. Wt: 447.51
InChI Key: RZFKMBVKBYYZNB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an ester group (carboxylate), an amide group (acetamido), and a heterocyclic ring (dihydrothieno[3,4-d]pyridazine). These functional groups could potentially give the compound a variety of chemical and biological properties .

Scientific Research Applications

  • Neuroprotective and Anti-neuroinflammatory Agents

    • Field: Pharmaceutical Research
    • Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized for their neuroprotective and anti-inflammatory activity .
    • Method: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Antiviral Activity

    • Field: Pharmaceutical Sciences
    • Application: Indole derivatives possess various biological activities, including antiviral activity .
    • Method: Various scaffolds of indole were synthesized for screening different pharmacological activities .
    • Results: Some indole derivatives showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

properties

IUPAC Name

ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-9-7-8-15(2)12-16)20(18)23(29)27(26-21)17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFKMBVKBYYZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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